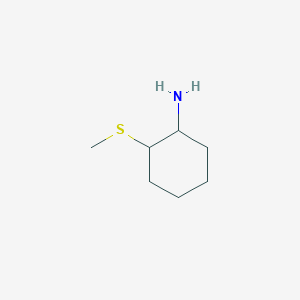
2-(Methylsulfanyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)cyclohexan-1-amine is an organic compound with the molecular formula C7H15NS and a molecular weight of 145.27 g/mol It is characterized by a cyclohexane ring substituted with a methylsulfanyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a reducing agent to form 2-(Methylsulfanyl)cyclohexanol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexylamine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexylamine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
2-(Methylsulfanyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The methylsulfanyl group may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
2-(Methylthio)cyclohexan-1-amine: Similar structure but may have different reactivity due to the presence of the thioether group.
Cyclohexylamine: A simpler amine without additional functional groups, limiting its applications.
Uniqueness
2-(Methylsulfanyl)cyclohexan-1-amine is unique due to the presence of both the methylsulfanyl and amine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(Methylsulfanyl)cyclohexan-1-amine, also known as (1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine, is a chiral amine compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a methylsulfanyl group attached to a cyclohexane ring, make it a subject of interest for various biological applications. This article explores its biological activity, including its synthesis, pharmacological profiles, and relevant research findings.
- Molecular Formula : C7H15NS
- Molecular Weight : Approximately 145.27 g/mol
- CAS Number : Not specified in the sources
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step processes allowing for the introduction of various functional groups. The compound primarily undergoes nucleophilic substitution reactions due to the presence of the amine functional group. This reactivity is crucial for developing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds structurally related to this compound. For instance, certain derivatives have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. In vitro assays revealed that some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Example A | 5.46 | 0.78 | 7.23 |
| Example B | 4.74 | 0.69 | 6.86 |
| Celecoxib | 5.46 | 0.78 | 7.23 |
Structure–Activity Relationships (SAR)
The structure–activity relationship studies indicate that modifications to the methylsulfanyl group can significantly alter the biological activity of the compound. For example, introducing electron-donating groups has been associated with increased potency against COX enzymes .
Case Studies
-
In Vivo Anti-inflammatory Studies :
- A study involving carrageenan-induced paw edema in rats demonstrated that certain derivatives of this compound exhibited significant reductions in inflammation, comparable to indomethacin, a widely used anti-inflammatory drug .
- The effective doses (ED50) for these compounds ranged from 8.23 to 11.60 μM, indicating their potential therapeutic applications.
- Docking Studies :
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
2-methylsulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C7H15NS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3 |
InChI Key |
FYQACJYFRNDZMT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















